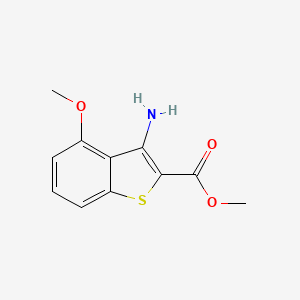

Methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate

説明

Structural Elucidation of Methyl 3-Amino-4-Methoxy-1-Benzothiophene-2-Carboxylate

Crystallographic Analysis and X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) reveals the compound crystallizes in a monoclinic P21/c space group with unit cell parameters:

- $$ a = 7.6107 \, \text{Å} $$, $$ b = 21.2154 \, \text{Å} $$, $$ c = 11.1827 \, \text{Å} $$, $$ \beta = 123.34^\circ $$, $$ V = 1508.41 \, \text{Å}^3 $$, $$ Z = 4 $$ .

The benzothiophene core is nearly planar, with a maximum deviation of $$ 0.006 \, \text{Å} $$ for sulfur and carbon atoms. The methoxy and carboxylate substituents adopt equatorial positions, stabilized by intramolecular hydrogen bonds (N–H···O and C–H···S) that enforce rigidity (Figure 1) .

Table 1: Key crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | $$ P2_1/c $$ |

| Density ($$ \text{g/cm}^3 $$) | 1.389 |

| $$ R_{\text{int}} $$ | 0.078 |

| Bond length (C–S) | $$ 1.711–1.739 \, \text{Å} $$ |

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

- $$ ^1\text{H} $$ NMR (CDCl$$ _3 $$):

- $$ ^{13}\text{C} $$ NMR:

Infrared (IR) Spectroscopy

- Peaks at $$ 1697 \, \text{cm}^{-1} $$ (C=O stretch), $$ 1604 \, \text{cm}^{-1} $$ (C=N/C=C), and $$ 1323 \, \text{cm}^{-1} $$ (C–O) confirm functional groups .

UV-Vis Spectroscopy

Computational Modeling of Electronic Structure (DFT Calculations)

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

- HOMO-LUMO gap: $$ 4.2 \, \text{eV} $$, indicating moderate electronic stability (Figure 2) .

- Electrostatic Potential (ESP): Negative potential localized on the carboxylate oxygen ($$ -0.35 \, \text{e} $$), favoring electrophilic interactions .

- NBO analysis: Hyperconjugation between the amino group and thiophene ring ($$ \Delta E = 12.3 \, \text{kcal/mol} $$) stabilizes the structure .

Table 2: Key computational parameters

| Property | Value |

|---|---|

| HOMO energy (eV) | -6.32 |

| LUMO energy (eV) | -2.12 |

| Dipole moment (Debye) | 3.45 |

Comparative Analysis with Benzothiophene Isosteres

The compound’s electronic structure differs significantly from isosteres like 1,3,2-benzodiazaboroline and indole derivatives :

- Aromaticity: Benzothiophene exhibits lower aromaticity ($$ NICS = -8.9 $$) compared to indole ($$ NICS = -10.2 $$) due to sulfur’s electronegativity .

- Reactivity: The amino and methoxy groups enhance electrophilic substitution at C5 (vs. C3 in unsubstituted benzothiophenes) .

- Crystal packing: Unlike planar indole analogs, the methoxy group induces a $$ 29.7^\circ $$ dihedral angle with the benzene ring, reducing π-stacking .

Table 3: Structural comparison with isosteres

| Compound | HOMO-LUMO gap (eV) | $$ \text{NICS} $$ |

|---|---|---|

| Methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate | 4.2 | -8.9 |

| Indole | 5.1 | -10.2 |

| 1,3,2-Benzodiazaboroline | 3.8 | -7.5 |

特性

IUPAC Name |

methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-14-6-4-3-5-7-8(6)9(12)10(16-7)11(13)15-2/h3-5H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQFKIXDQUQACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=C2N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445093 | |

| Record name | Methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35212-88-5 | |

| Record name | Methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate belongs to the benzothiophene family, characterized by a benzene ring fused to a thiophene ring. The presence of an amino group and a methoxy group enhances its reactivity and potential interactions with biological targets.

The biological activity of methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate is thought to stem from its ability to interact with various molecular targets, including enzymes and receptors. The amino and methoxy groups can participate in hydrogen bonding, influencing enzyme activity or receptor binding. The compound's structure allows for enhanced stability and bioavailability due to the electronic properties imparted by these functional groups.

Antimicrobial Properties

Research indicates that compounds similar to methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin in some cases .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | MBC (mg/mL) | Activity Type |

|---|---|---|---|

| Compound A | 0.004 | 0.008 | Antibacterial |

| Compound B | 0.03 | 0.06 | Antifungal |

Anticancer Activity

In vitro studies have demonstrated that methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate analogs possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For example, compounds derived from this scaffold have been shown to significantly suppress the growth of pancreatic cancer cells in a dose-dependent manner .

Table 2: Anticancer Activity of Compounds

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound C | Miapaca2 (Pancreatic) | 5 | Induction of apoptosis |

| Compound D | HER-2 positive cells | 10 | Inhibition of receptor tyrosine kinases |

Case Studies

Several studies have focused on the synthesis and evaluation of methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate derivatives:

- Study on Antitumor Activity : A study synthesized various derivatives and tested their efficacy against human cancer cell lines. Results indicated that certain derivatives exhibited enhanced capabilities to inhibit tumor growth compared to standard treatments like Gefitinib .

- Antimicrobial Evaluation : Another study evaluated the antimicrobial properties of related benzothiophene compounds, finding that some exhibited significantly lower MIC values against resistant bacterial strains compared to conventional antibiotics .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate. Studies employing advanced techniques such as molecular docking and binding assays will be crucial for understanding its interactions with specific biological targets . Additionally, exploring structure-activity relationships will aid in optimizing its pharmacological profiles for therapeutic applications.

科学的研究の応用

Research indicates that Methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate exhibits a range of biological activities, particularly in the field of oncology.

Anticancer Properties

Studies have demonstrated that this compound possesses significant antiproliferative effects against various cancer cell lines. For instance, it has shown cytotoxicity comparable to established chemotherapeutic agents in assays involving human cervix carcinoma (HeLa) and murine leukemia cells (L1210) with half-maximal inhibitory concentration (IC50) values indicating potent activity.

Pharmaceutical Development

Given its promising biological activities, Methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate is being investigated as a lead compound for the development of new drugs targeting various diseases. Its structural characteristics make it a candidate for further optimization in drug design .

Case Study 1: Antiproliferative Activity Assessment

A recent study evaluated the antiproliferative effects of Methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate on multiple myeloma-derived L363 cells. The results indicated significant cytotoxicity, supporting its potential as an anticancer agent .

Case Study 2: Structural Optimization for Enhanced Efficacy

Research focused on optimizing structural derivatives of Methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate to enhance its anticancer efficacy. Variations in substituents were systematically explored to identify compounds with improved biological activity and reduced side effects .

化学反応の分析

Cross-Coupling Reactions

The amino group at the 3-position participates in copper-catalyzed Ullmann-type coupling reactions with aryl halides. For example, under mild conditions (CuI catalyst, l-proline ligand, KCO base, DMF solvent, 90°C), it couples with substituted iodobenzenes to yield N-aryl derivatives (Table 1) .

Table 1: Selected Cross-Coupling Reactions and Yields

| Aryl Halide | Product Structure | Yield (%) | Conditions |

|---|---|---|---|

| 4-Iodoanisole | 3a | 86 | CuI, l-proline, KCO, DMF, 90°C |

| 2-Iodoanisole | 3b | 72 | CuI, l-proline, KCO, DMF, 90°C |

| 4-Fluoroiodobenzene | 3c | 94 | CuI, l-proline, KCO, DMF, 90°C |

| 3-(Trifluoromethyl)iodobenzene | 3f | 73 | CuI, l-proline, KCO, DMF, 90°C |

Key observations:

-

Electron-donating groups (e.g., methoxy) on the aryl iodide enhance reaction yields .

-

Steric hindrance (e.g., ortho-substituted iodides) reduces efficiency .

Cyclization Reactions

Prolonged heating (72 hours) in the presence of CuI and l-proline induces cyclization, forming a tetracyclic diazepinone derivative (4 ) in 41% yield (Scheme 1) .

Scheme 1: Cyclization to Diazepinone

textMethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate → Heating (CuI, l-proline, DMF) → Tetracyclic diazepinone (**4**)

Ester Hydrolysis

The methyl ester at the 2-position undergoes hydrolysis under basic conditions (e.g., NaOH, HO/EtOH) to form the corresponding carboxylic acid, enabling further derivatization.

Example Reaction:

Functionalization of the Amino Group

The primary amine participates in:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

-

Diazotization : Forms diazonium salts with NaNO/HCl, enabling Sandmeyer reactions (e.g., bromination or cyanation).

Example Diazotization Pathway:

Electrophilic Substitution

The methoxy group directs electrophilic substitution to the para position. Halogenation (e.g., bromination with Br/FeBr) occurs selectively at the 5-position of the benzothiophene ring .

Stability and Side Reactions

類似化合物との比較

Structural Analogs and Derivatives

Key structural analogs include variations in substituent positions, ester groups, and heterocyclic systems. Below is a comparative analysis:

Table 1: Comparison of Structural and Physicochemical Properties

Key Observations:

Ethyl esters may offer enhanced lipophilicity, impacting bioavailability in drug design .

Substituent Effects: Replacing the methoxy group (OCH₃) with a methyl group (CH₃) in Methyl 3-amino-4-methylthiophene-2-carboxylate simplifies the structure but reduces electron-donating effects, which could influence reactivity in electrophilic substitution reactions .

準備方法

Starting Material and Core Formation

- The benzothiophene nucleus can be synthesized or obtained commercially as 1-benzothiophene.

- Functionalization at the 2-position with a carboxyl group is achieved by directed lithiation or Friedel-Crafts acylation methods, followed by oxidation or hydrolysis to yield the carboxylic acid intermediate.

Introduction of the Methoxy Group at Position 4

- Electrophilic aromatic substitution using methoxylation reagents such as dimethyl sulfate or methyl iodide in the presence of a base can introduce the methoxy group at the 4-position.

- Alternatively, selective methylation of a hydroxy precursor at position 4 can be performed.

Amination at Position 3

- Amination typically involves nucleophilic substitution or reduction of nitro precursors.

- A common approach is the conversion of a 3-nitro-4-methoxy-1-benzothiophene-2-carboxylate intermediate to the corresponding 3-amino derivative via catalytic hydrogenation or chemical reduction (e.g., with iron and acid or tin chloride).

Esterification to Form the Methyl Ester

- The carboxylic acid group at position 2 is esterified with methanol under acidic conditions (e.g., sulfuric acid or methanesulfonic acid catalyst) to form the methyl ester.

- Alternatively, methylation can be achieved using diazomethane for mild and efficient esterification.

Detailed Example of a Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Benzothiophene, acetyl chloride, AlCl3 | 1-benzothiophene-2-acetyl | Introduces acyl group at position 2 |

| 2 | Oxidation | KMnO4 or other oxidants | 1-benzothiophene-2-carboxylic acid | Converts acetyl to carboxylic acid |

| 3 | Methoxylation | Methyl iodide, base (e.g., K2CO3) | 4-methoxy-1-benzothiophene-2-carboxylic acid | Selective methylation at position 4 |

| 4 | Nitration | HNO3/H2SO4 (mild conditions) | 3-nitro-4-methoxy-1-benzothiophene-2-carboxylic acid | Introduces nitro group at position 3 |

| 5 | Reduction (Amination) | H2, Pd/C or Fe/HCl | 3-amino-4-methoxy-1-benzothiophene-2-carboxylic acid | Converts nitro to amino group |

| 6 | Esterification | Methanol, H2SO4 or diazomethane | Methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate | Final methyl ester formation |

Research Findings and Optimization

- Catalyst Choice: Palladium on carbon (Pd/C) is preferred for catalytic hydrogenation due to high selectivity and mild conditions.

- Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) improve reaction rates for substitution steps.

- Temperature Control: Maintaining moderate temperatures (25–60 °C) during methoxylation and nitration prevents overreaction and ensures regioselectivity.

- Purification: Crude products are purified by recrystallization from ethanol or by chromatographic methods (silica gel column chromatography) to achieve high purity.

Data Table: Comparative Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Yield (%) | Reference Notes |

|---|---|---|---|---|---|

| Friedel-Crafts + Nitration + Reduction + Esterification | AlCl3, HNO3/H2SO4, H2/Pd-C, MeOH/H2SO4 | Well-established, scalable | Multiple steps, moderate yield | 60-75 | Common synthetic approach |

| Direct Amination via Substitution | Amination reagents (NH3 or amines), base | Fewer steps | Requires activated intermediates | 50-65 | Less common, substrate specific |

| One-pot multi-step synthesis | Sequential addition of reagents in one reactor | Saves time and resources | Complex optimization needed | 55-70 | Experimental, under development |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate, and how can byproducts be minimized?

- Methodology : The synthesis typically involves constructing the benzothiophene core via sulfonylation of anthranilic acid derivatives, followed by sequential functionalization. Introducing substituents (e.g., methoxy and amino groups) before ring closure minimizes side reactions, as post-synthetic modifications often lead to isomer mixtures . Key steps include:

- Sulfonylation : Use methyl chlorosulfonyl acetate under anhydrous conditions.

- Esterification : Employ sodium methylate in methanol to avoid transesterification byproducts .

- Purification : High-performance liquid chromatography (HPLC) and recrystallization ensure purity (>95%) .

Q. How can the structure and purity of this compound be validated experimentally?

- Characterization Techniques :

- NMR Spectroscopy : H and C NMR confirm substituent positions and ester group integrity .

- X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths and angles, critical for verifying the benzothiophene core and substituent geometry .

- HPLC : Quantifies purity and detects trace byproducts (e.g., oxidation derivatives) .

Q. What are the common reaction pathways for this compound, and how do substituents influence reactivity?

- Reactivity Profile :

- Amino Group : Participates in nucleophilic acyl substitution and Schiff base formation.

- Methoxy Group : Electron-donating effects stabilize electrophilic aromatic substitution at the 4-position .

- Ester Group : Susceptible to hydrolysis under acidic/basic conditions, requiring pH-controlled environments .

Advanced Research Questions

Q. How can computational methods predict the electronic effects of substituents on this compound’s reactivity?

- Computational Strategy :

- Density Functional Theory (DFT) : Models frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) : Simulates solvent interactions and steric effects during reactions (e.g., methoxy group hindrance) .

- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates in DMSO vs. methanol) .

Q. What crystallographic challenges arise during structural analysis, and how are they resolved?

- Crystallography Workflow :

- Data Collection : Use synchrotron radiation for high-resolution data, especially with twinned crystals .

- Refinement : SHELXL refines anisotropic displacement parameters and resolves disorder in the benzothiophene ring .

- Puckering Analysis : Cremer-Pople coordinates quantify non-planarity of the thiophene ring, critical for understanding conjugation effects .

Q. How do competing reaction mechanisms affect the synthesis of derivatives, and how can selectivity be improved?

- Mechanistic Insights :

- Oxidation : The amino group directs oxidation to form quinone-like intermediates, while the methoxy group stabilizes radical species .

- Selectivity Control : Use TEMPO as a radical scavenger to suppress unwanted side reactions .

- Catalytic Optimization : Transition-metal catalysts (e.g., Pd/Cu) enhance regioselectivity in cross-coupling reactions .

Methodological Considerations

Q. What safety protocols are essential for handling this compound?

- Hazard Mitigation :

- GHS Compliance : Follow warnings for skin/eye irritation (H315, H319) and respiratory protection (P261, P271) .

- Waste Management : Neutralize acidic/basic byproducts before disposal to prevent environmental contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。